molecular formula C16H17N3O4S2 B15106869 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15106869
M. Wt: 379.5 g/mol
InChI Key: OIIBYZZIYPNZSM-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-1,4-oxathiine-2-carboxylic acid with hydrazine derivatives to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The compound’s thiadiazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Oxathiine derivatives: Compounds with the oxathiine ring structure also show comparable chemical reactivity and applications.

Uniqueness

What sets 3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide apart is its unique combination of the thiadiazole and oxathiine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H17N3O4S2/c1-10(2)15-18-19-16(24-15)17-14(20)12-13(11-6-4-3-5-7-11)25(21,22)9-8-23-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,20)

InChI Key

OIIBYZZIYPNZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

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